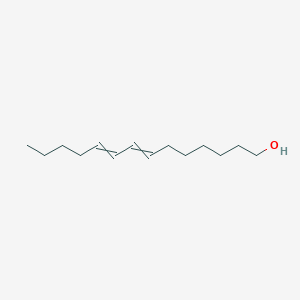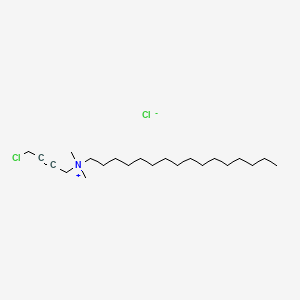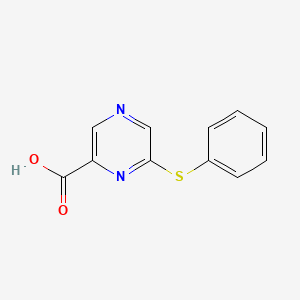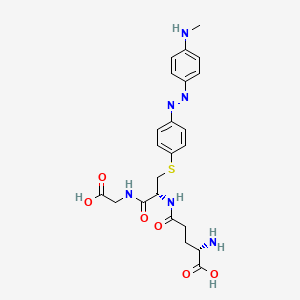
3-Gsmab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Gsmab is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Gsmab typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a precursor compound, which is then subjected to further reactions to yield this compound. Common reagents used in the synthesis include organic solvents, acids, and bases, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Gsmab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
3-Gsmab has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. Industrial applications include its use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Gsmab involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and the context in which this compound is used. For example, in a therapeutic context, this compound may bind to a particular protein or enzyme, altering its activity and thereby affecting disease progression.
Comparison with Similar Compounds
3-Gsmab can be compared to other similar compounds based on its chemical structure and reactivity Similar compounds include those with analogous functional groups or similar molecular frameworks What sets this compound apart is its unique combination of stability and reactivity, which makes it particularly useful in a variety of applications
Properties
CAS No. |
71259-45-5 |
|---|---|
Molecular Formula |
C23H28N6O6S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[4-[[4-(methylamino)phenyl]diazenyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H28N6O6S/c1-25-14-2-4-15(5-3-14)28-29-16-6-8-17(9-7-16)36-13-19(22(33)26-12-21(31)32)27-20(30)11-10-18(24)23(34)35/h2-9,18-19,25H,10-13,24H2,1H3,(H,26,33)(H,27,30)(H,31,32)(H,34,35)/t18-,19-/m0/s1 |
InChI Key |
FGVGDZBENKBMKP-OALUTQOASA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


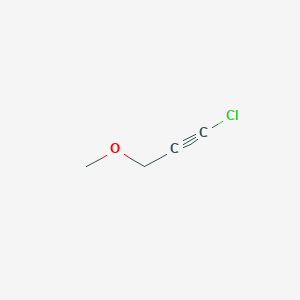
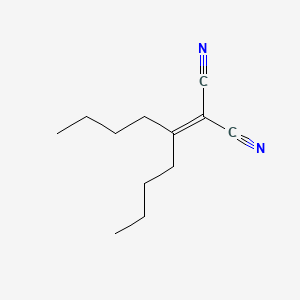
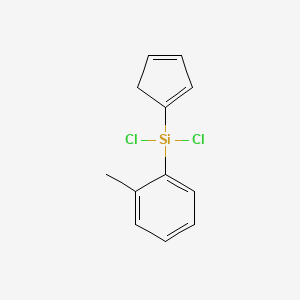
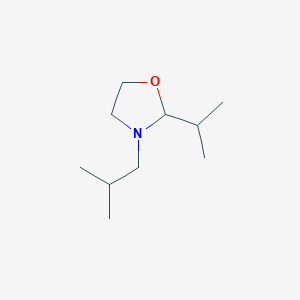

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
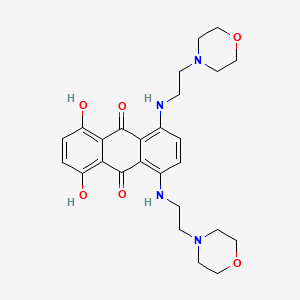
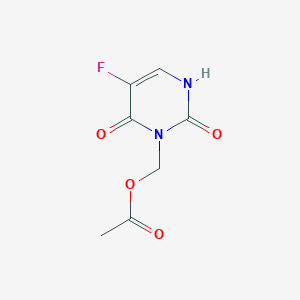
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
